molecular formula C17H19IO B8580930 4-[1-(4-iodophenyl)-1,2-dimethylpropyl]Phenol

4-[1-(4-iodophenyl)-1,2-dimethylpropyl]Phenol

Cat. No. B8580930
M. Wt: 366.24 g/mol
InChI Key: SQUMUVUYQQIMFT-UHFFFAOYSA-N
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Patent
US08729104B2

Procedure details

A mixture of 5a (56.0 g, 193 mmol), p-TSA (36.0 g, 193 mmol) and phenol (25.0 g, 251 mmol) was heated to 95 for 1 h. After cooling to room temperature, the reaction mixture was partitioned between DCM and water. The separated organic phase was washed with water, three times with saturated aqueous sodium bicarbonate, brine, dried (MgSO4) and concentrated in vacuo to afford the title compound 5b. This was used without further purification in the subsequent step.
Name
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](O)([CH:10]([CH3:12])[CH3:11])[CH3:9])=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[C:25]1([OH:31])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:28]2[CH:29]=[CH:30][C:25]([OH:31])=[CH:26][CH:27]=2)([CH3:9])[CH:10]([CH3:12])[CH3:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(C)(C(C)C)O
Name
Quantity
36 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 95 for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between DCM and water
WASH
Type
WASH
Details
The separated organic phase was washed with water, three times with saturated aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C(C)C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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